molecular formula C19H19BrN2S B2410150 5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide CAS No. 301649-18-3

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide

Cat. No.: B2410150
CAS No.: 301649-18-3
M. Wt: 387.34
InChI Key: LOLWRZIEUZRTEG-UHFFFAOYSA-N
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Description

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules , which are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain, infection, and cancer . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The exact nature of these interactions for this compound would depend on its specific targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Thiazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, pain sensation, microbial infection, and cancer progression . The compound’s effects on these pathways would depend on its specific targets and their roles within these pathways.

Pharmacokinetics

Thiazole derivatives can have varied ADME properties depending on their specific chemical structures . These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body.

Result of Action

Based on the known activities of thiazole derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of microbial growth, or interference with cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide typically involves the reaction of appropriate thiazole precursors with bromide sources under controlled conditions. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and methyl hydrazinecarbodithioate, which react to form the desired thiazole derivative . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide is unique due to its specific combination of functional groups and the presence of the bromide ion. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S.BrH/c1-3-14-21-18(16-10-6-4-7-11-16)15(2)22-19(21)20-17-12-8-5-9-13-17;/h3-13H,1,14H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLWRZIEUZRTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=C(S1)NC2=CC=CC=C2)CC=C)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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